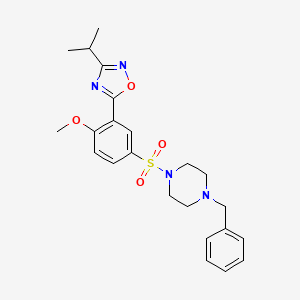

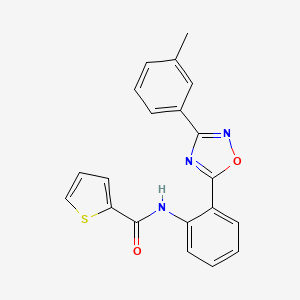

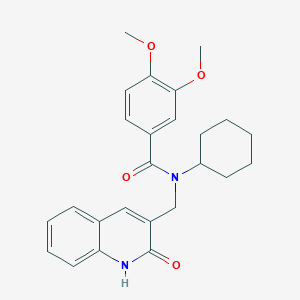

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide, commonly referred to as BZB, is a synthetic organic compound that belongs to the class of benzamide derivatives. BZB has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mecanismo De Acción

The mechanism of action of BZB is not fully understood. However, it has been suggested that BZB exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. BZB has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases. BZB has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which play a crucial role in cell proliferation, differentiation, and survival.

Biochemical and Physiological Effects

BZB has been shown to exhibit potent biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. BZB has also been shown to possess antitumor activity, which makes it a potential candidate for the development of new anticancer drugs. Moreover, BZB has been found to possess inhibitory effects on various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BZB has several advantages for lab experiments. It can be easily synthesized in large quantities, and its purity can be ensured by various purification techniques. BZB is also stable under various conditions, which makes it suitable for long-term storage. However, BZB has certain limitations for lab experiments. It is a synthetic compound, and its effects on living organisms may differ from those of natural compounds. Moreover, the mechanism of action of BZB is not fully understood, which makes it difficult to predict its effects on living organisms.

Direcciones Futuras

BZB has several potential future directions for scientific research. It can be further studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Moreover, the mechanism of action of BZB can be further elucidated to understand its effects on living organisms. BZB can also be modified to improve its pharmacological properties, such as its bioavailability and selectivity. Furthermore, BZB can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Conclusion

BZB is a synthetic organic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It exhibits potent anti-inflammatory, antioxidant, and antitumor activities and possesses inhibitory effects on various enzymes. BZB has several advantages for lab experiments, including easy synthesis and stability under various conditions. However, its effects on living organisms may differ from those of natural compounds, and its mechanism of action is not fully understood. BZB has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases and the improvement of its pharmacological properties.

Métodos De Síntesis

The synthesis of BZB involves the condensation reaction of 3-benzylamino-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl benzamide with the help of a suitable catalyst. The reaction is carried out under controlled conditions, and the purity of the final product is ensured by various purification techniques. The yield of BZB obtained through this method is high, and the compound can be easily synthesized in large quantities.

Aplicaciones Científicas De Investigación

BZB has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory, antioxidant, and antitumor activities. BZB has also been shown to possess inhibitory effects on various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. These properties of BZB make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide involves the condensation of 3-(benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-ylamine with benzoyl chloride.", "Starting Materials": [ "3-(benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-ylamine", "benzoyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "To a solution of 3-(benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-ylamine (1.0 equiv) in dichloromethane (DCM), triethylamine (TEA) (1.2 equiv) is added dropwise at 0°C under nitrogen atmosphere.", "Benzoyl chloride (1.1 equiv) is then added dropwise to the reaction mixture at 0°C and the reaction mixture is stirred at room temperature for 2 hours.", "The reaction mixture is then washed with water and extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "The desired product, (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide, is obtained as a white solid.", "The product is washed with brine and dried under vacuum." ] } | |

Número CAS |

297145-86-9 |

Nombre del producto |

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide |

Clave InChI |

VHCQNSQBUPVKBY-RGEXLXHINA-N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

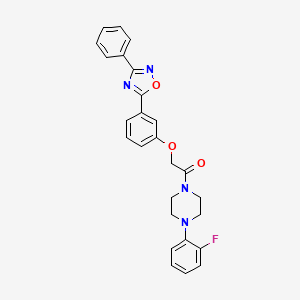

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)

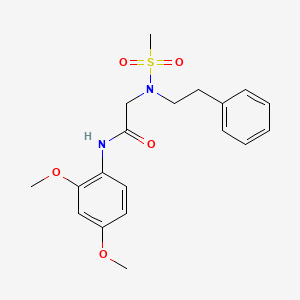

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7714531.png)

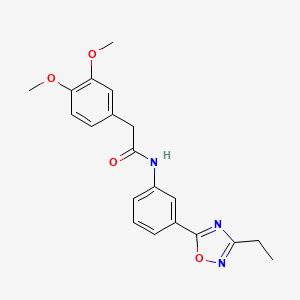

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7714558.png)

![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)